N-Acetyl-L-alanine methylamide

Vue d'ensemble

Description

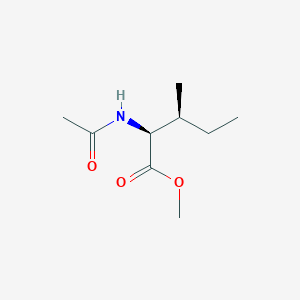

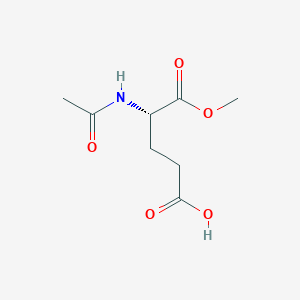

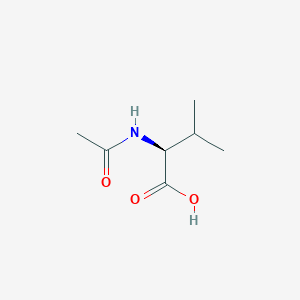

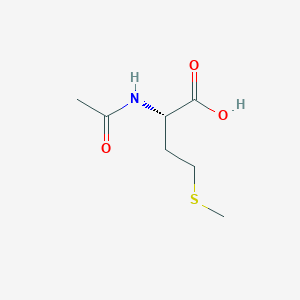

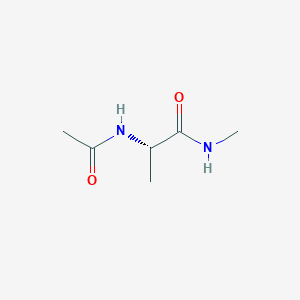

N-Acetyl-L-alanine methylamide (AD) is a peptide that provides a model of the basic elements of secondary structure . It has one flexible backbone dihedral angle of each type, φ and ψ, in the simplest possible form . The molecular formula of N-Acetyl-dl-alanine methylamide is C6H12N2O2 .

Synthesis Analysis

The synthesis of N-Acetyl-L-alanine methylamide has been the subject of many theoretical and experimental studies . The B3LYP/6‐31G* optimized two structures, P II and α R ′, have been used to study ABEEMσπ charge distributions and the effect of hydration on their geometries, hydrogen bond energies, and cooperative properties .Molecular Structure Analysis

The molecular structure of N-Acetyl-L-alanine methylamide has been studied using ABEEMσπ/MM and ab initio methods . The explicit water model reveals the hydrogen bonding between these conformers and the water molecules .Chemical Reactions Analysis

The chemical reactions of N-Acetyl-L-alanine methylamide have been studied in the context of peptide solvation . The most preferred forms of the compounds participating in a conformational equilibrium are characterized by both the trans and the cis configurations of the tertiary amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-L-alanine methylamide have been studied using various methods . The compound has a molecular weight of 144.1717 .Applications De Recherche Scientifique

1. Theoretical Study of N‐acetyl‐L‐alanine‐N′‐methylamide in Water Clusters

- Summary of Application: N-acetyl-L-alanine-N’-methylamide (AD) provides a model of the basic elements of secondary structure in the simplest possible form. It has become a standard test case for all models of peptide solvation and has been the subject of many theoretical and experimental studies .

- Methods of Application: The study started from the B3LYP/6‐31G* optimized two structures (P II and α R ′), and applied the ABEEMσπ/MM and ab initio methods, by adding 1–4 explicit water molecules to the corresponding conformers .

- Results: The explicit water model reveals the hydrogen bonding between these conformers and the water molecules. The ABEEMσπ/MM results are in fair agreement with those obtained by available experiments and ab initio calculations MP2 /6–31+ G * level .

2. Role of Hydration in Determining the Structure and Vibrational Spectra of L-alanine and N-acetyl L-alanine N′-methylamide in Aqueous Solution

- Summary of Application: This research investigates the role of hydration in determining the structure and vibrational spectra of L-alanine and N-acetyl L-alanine N′-methylamide in aqueous solution .

- Methods of Application: The study utilized recent density functional theory Born-Oppenheimer molecular dynamics simulations to determine the first principles locations of the water molecules in the first solvation shell .

- Results: The study found that 20 water molecules are necessary to fully encapsulate the zwitterionic species when the molecule is embedded within a droplet of water, while 11 water molecules are necessary to encapsulate the polar region with the methyl group exposed to the surface .

3. Biosynthesis and Metabolism of N-Acylated Aromatic Amino Acids

- Summary of Application: This research focuses on the biosynthesis and metabolism of the N-Acylated Aromatic Amino Acids, including N-Acetyl-L-alanine . The study highlights the N-Acyl aromatic amino acids that have been identified from a biological source and presents pathways for their biosynthesis, degradation, enzymatic modification, and transport .

- Methods of Application: The study reviews the current state-of-knowledge about the N-Acyl aromatic amino acids, including N-Acetyl-L-alanine .

- Results: The study provides information about the cellular functions of the N-Acyl aromatic amino acids and places this information in context with the data regarding the identification and metabolism of these N-acylated amino acids .

4. NIST Chemistry WebBook

- Summary of Application: The NIST Chemistry WebBook provides data for N-Acetyl-dl-alanine methylamide .

- Methods of Application: The data in the NIST Chemistry WebBook is selected on the basis of sound scientific judgment .

- Results: The NIST Chemistry WebBook provides a high quality copy of the Database for N-Acetyl-dl-alanine methylamide .

5. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection

- Summary of Application: This research investigates how HIV infection can dysregulate immune responses in individuals with latent tuberculosis infection (LTBI). The study found that one of the HIV-upregulated metabolites, N-acetyl-L-alanine (ALA), inhibits pro-inflammatory cytokine IFN-γ production by the natural killer (NK) cells of LTBI+ individuals .

- Methods of Application: The study used liquid chromatography–mass spectrometry (LC-MS) to investigate plasma samples collected from healthy and HIV-infected individuals. The metabolic data were analyzed using the online platform Metabo-Analyst .

- Results: The study found that HIV infection enhances plasma ALA levels to inhibit NK-cell-mediated immune responses to Mycobacterium tuberculosis infection .

6. Theoretical Study of Aqueous N-Acetyl-l-alanine N‘-Methylamide

- Summary of Application: This research provides a theoretical study of the effect of hydration on the geometries, relative energies, and vibrational properties of N-acetyl-l-alanine N‘-methylamide (AAMA) structures .

- Methods of Application: The study applied the solvent continuum model, added four explicit water molecules to each of the conformers, and finally combined the two approaches .

- Results: The study found that the explicit water model reveals the hydrogen bonding between these conformers and the water molecules .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-alanine methylamide | |

CAS RN |

19701-83-8 | |

| Record name | N-Acetylalanyl-N-methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL-L-ALANINE METHYL AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6TV97R5AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.